molecular formula C16H14N4O4S B11025423 ethyl 2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate

ethyl 2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate

Cat. No.: B11025423
M. Wt: 358.4 g/mol
InChI Key: NHZNUVUSVKKOLG-UHFFFAOYSA-N
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Description

Ethyl 2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate is a complex organic compound that integrates multiple functional groups, including a quinazolinone moiety, a thiazole ring, and an ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate typically involves a multi-step process:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Acylation: The quinazolinone derivative is then acylated with an appropriate acyl chloride or anhydride to introduce the acetyl group.

    Thiazole Ring Formation: The thiazole ring is constructed by reacting the acylated quinazolinone with a thioamide or a thioester under cyclization conditions.

    Esterification: Finally, the carboxylic acid group is esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinazolinone moiety can be reduced to the corresponding dihydroquinazoline using reducing agents such as sodium borohydride.

    Substitution: The ester group can be hydrolyzed to the carboxylic acid under acidic or basic conditions, and the amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Hydrochloric acid, sodium hydroxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Carboxylic acids, substituted amides.

Scientific Research Applications

Ethyl 2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate is not fully understood but is believed to involve interaction with specific molecular targets such as enzymes or receptors. The quinazolinone moiety may inhibit enzyme activity by binding to the active site, while the thiazole ring could interact with receptor sites, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-aminothiazole-4-carboxylate: Shares the thiazole and ester functionalities but lacks the quinazolinone moiety.

    4-Oxoquinazoline derivatives: Similar core structure but different substituents on the quinazolinone ring.

Uniqueness

Ethyl 2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate is unique due to the combination of the quinazolinone and thiazole rings, which may confer distinct biological activities and chemical reactivity compared to other compounds with only one of these moieties.

Biological Activity

Ethyl 2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate is a complex organic compound notable for its potential biological activities. This compound features a thiazole ring and a quinazoline derivative, contributing to its pharmacological interest. Its molecular formula is C13H12N4O3S, with a molecular weight of approximately 306.34 g/mol. The structure includes an ethyl ester group, an acetylamino function, and a 4-oxoquinazoline moiety, which are essential for its biological interactions and activities.

Antitumor Activity

Research indicates that compounds with similar structural frameworks exhibit significant antitumor properties. For instance, in vitro studies have shown that derivatives of thiazole and quinazoline can inhibit the growth of various human tumor cell lines. Specifically, compounds structurally related to this compound have demonstrated promising anticancer activity against multiple cancer types .

CompoundCell LineGI50 Value (µM)
This compoundRPMI-8226 (leukemia)0.08
Other derivativesVarious38.3 (broad spectrum)

The mechanism of action for this compound likely involves interaction with key biological targets such as enzymes and receptors. The quinazolinone core can bind to active sites on enzymes, inhibiting their functions and disrupting cellular pathways associated with cancer progression.

Antimicrobial Activity

In addition to antitumor effects, compounds with similar thiazole and quinazoline structures have shown broad-spectrum antimicrobial properties. For example, studies have demonstrated that certain thiazole derivatives exhibit antifungal activity against various fungi and antiviral activity against tobacco mosaic virus (TMV). The biological evaluation of these compounds suggests that they can inhibit fungal growth effectively at concentrations around 50 µg/mL .

Activity TypeTarget OrganismConcentration (µg/mL)Inhibition Rate (%)
FungicidalSix fungi50>50
AntiviralTMV100>50

Case Studies

  • Antitumor Studies : A study conducted by the National Cancer Institute evaluated various thiazole derivatives for their antitumor activity against 60 human tumor cell lines. The results indicated that several compounds exhibited significant inhibitory effects, particularly against leukemia cell lines .
  • Antimicrobial Studies : Another study reported the synthesis of novel 2-amino-1,3-thiazole derivatives showing good fungicidal activity and antiviral effects against TMV. Compounds were tested in vivo and demonstrated considerable protective activity compared to established controls .

Properties

Molecular Formula

C16H14N4O4S

Molecular Weight

358.4 g/mol

IUPAC Name

ethyl 2-[[2-(4-oxoquinazolin-3-yl)acetyl]amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C16H14N4O4S/c1-2-24-15(23)12-8-25-16(18-12)19-13(21)7-20-9-17-11-6-4-3-5-10(11)14(20)22/h3-6,8-9H,2,7H2,1H3,(H,18,19,21)

InChI Key

NHZNUVUSVKKOLG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)CN2C=NC3=CC=CC=C3C2=O

Origin of Product

United States

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